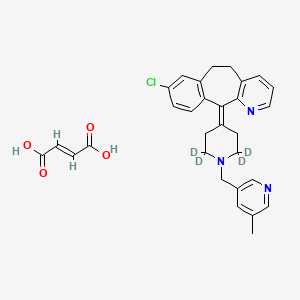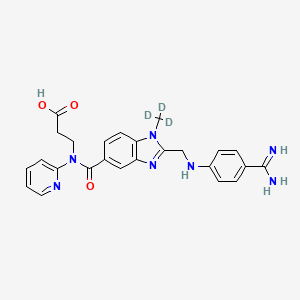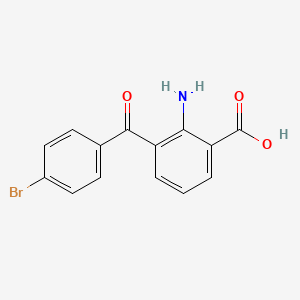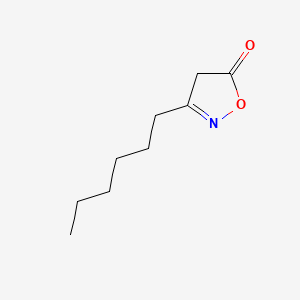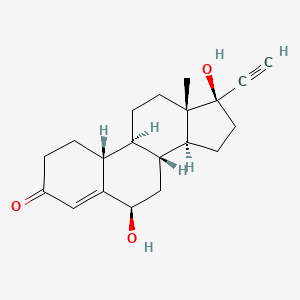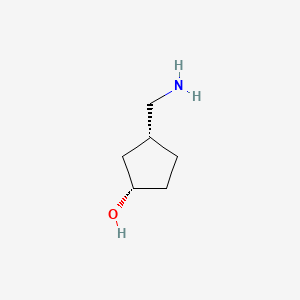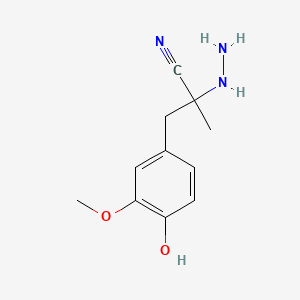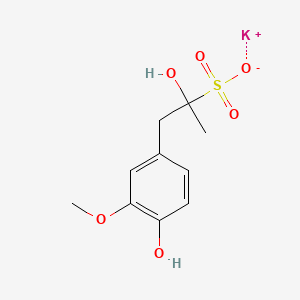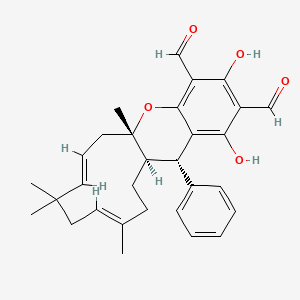
Guajadial B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde is an unusual humulene-based meroterpenoid isolated from the leaves of Psidium guajava (guava) collected from Vietnam . This compound is part of a class of secondary metabolites known for their diverse biological activities. (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde has garnered interest due to its unique structure and potential therapeutic applications.
Applications De Recherche Scientifique
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[980
Chemistry: (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde serves as a model compound for studying meroterpenoid synthesis and reactivity.
Industry: While industrial applications are still under exploration, the compound’s unique structure and biological activities make it a promising candidate for future developments.
Mécanisme D'action
Target of Action
Guajadial B, a caryophyllene-based meroterpenoid, has been identified to act as a Top1 catalytic inhibitor . Top1, or topoisomerase I, is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target in cancer treatment.
Mode of Action
The mode of action of this compound involves its interaction with the Top1 enzyme, where it acts as a catalytic inhibitor . This interaction results in the delay of Top1 poison-mediated DNA damage . Moreover, this compound has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its anti-estrogenic and anti-proliferative activities . The compound’s interaction with estrogen receptors, due to its structural similarity to tamoxifen, can lead to tumor inhibition . .
Result of Action
This compound exhibits promising anti-proliferative activity in vitro, with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS . Furthermore, it has been demonstrated that this compound enriched fraction inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound was isolated from the leaves of Psidium guajava, an evergreen shrub grown in tropical and subtropical regions . The plant’s environment could potentially impact the biosynthesis and potency of this compound.
Analyse Biochimique
Biochemical Properties
Guajadial B has been found to interact with various biomolecules. It is a part of a diverse phytochemical composition including flavonoids, phenolics, meroterpenoids, and triterpenes as the major bioactive constituents
Cellular Effects
This compound has been studied for potential anticancer effects tested in tumor cells . It has shown promising anti-proliferative activity in vitro with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS
Molecular Mechanism
It has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent. This implies that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde was isolated as a racemate from the leaves of Psidium guajava. The leaves were extracted with methanol at room temperature. After filtration, the methanolic extract was evaporated under reduced pressure to obtain a residue, which was then fractionated by silica gel column chromatography using petroleum ether containing an increasing amount of acetone .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde. The compound is primarily obtained through laboratory-scale extraction and synthesis processes.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under different conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Comparaison Avec Des Composés Similaires
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde is part of a family of meroterpenoids isolated from Psidium guajava. Similar compounds include:
Guajadial: Another meroterpenoid with a caryophyllene-based structure.
Psidial A: A related meroterpenoid with distinct biological activities.
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde stands out due to its unique humulene-based structure and its potent anti-estrogenic and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.
Propriétés
IUPAC Name |
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBVAONMYLOHE-LUGVMUTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Guajadial B exert its antitumor effects?
A1: Research suggests that this compound acts as a catalytic inhibitor of topoisomerase I (Top1) . Top1 is an enzyme crucial for DNA replication and transcription. By inhibiting Top1, this compound disrupts these essential cellular processes, ultimately leading to tumor cell death. Further studies indicate that this compound can induce apoptosis, a programmed cell death pathway, in HCT116 colon cancer cells . This dual mechanism of action highlights the potential of this compound as a promising antitumor agent.
Q2: What is the chemical structure of this compound and how was it elucidated?
A2: While the provided abstracts do not delve into the specific spectroscopic details of this compound, they highlight that its structure was determined through extensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis . Additionally, the research confirmed the structure via biomimetic synthesis, involving a domino three-component coupling reaction . This approach not only confirmed the structure but also offers a potential pathway for producing this compound for further research and development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
